(2R)-2-Amino-3-methylhexanoic acid

Enzyme inhibition Aminoacyl-tRNA synthetase Chiral recognition

(2R)-2-Amino-3-methylhexanoic acid (CAS 1690220-58-6) is a non-proteinogenic, branched-chain D-amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. It is characterized by a defined (R)-configuration at the alpha-carbon (C-2) and an undefined chiral center at the beta-carbon (C-3), distinguishing it from the naturally occurring (2S,3S)-enantiomer.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13316823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-3-methylhexanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCC(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1
InChIKeyKWSUGULOZFMUDH-PRJDIBJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-3-methylhexanoic acid: A Chiral D-Amino Acid Building Block for Specialized Peptide and Agricultural Research


(2R)-2-Amino-3-methylhexanoic acid (CAS 1690220-58-6) is a non-proteinogenic, branched-chain D-amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . It is characterized by a defined (R)-configuration at the alpha-carbon (C-2) and an undefined chiral center at the beta-carbon (C-3), distinguishing it from the naturally occurring (2S,3S)-enantiomer [1]. This compound is commercially available at purities of 95–98% from specialized chemical suppliers, and its unique stereochemistry makes it a valuable tool for probing enzyme-substrate interactions, designing metabolically stable D-peptides, and exploring novel plant elicitor functions that may differ from those of its L-counterparts [2].

Why Generic Substitution Fails for (2R)-2-Amino-3-methylhexanoic acid: Stereochemical and Functional Specificity in Enzyme Recognition and Plant Elicitation


The biological activity of 2-amino-3-methylhexanoic acid is profoundly dependent on its stereochemistry. The naturally occurring (2S,3S)-form is the primary elicitor of plant immune responses, while the (2R)-form at the alpha-carbon represents a D-amino acid configuration that cannot be interchanged with L-forms for applications requiring metabolic stability or specific D-peptide architectures [1]. Data from isoleucyl-tRNA synthetase (IleRS) binding assays demonstrate that the (3R)-configuration exhibits a Ki of 1.67 × 10^6 nM, which is approximately 28-fold weaker than the (3S)-configuration (Ki = 5.88 × 10^4 nM), underscoring that even a single chiral inversion at C-3 drastically alters molecular recognition [2]. Therefore, procurement of the specific (2R)-form is essential for experiments where D-amino acid incorporation, resistance to proteolytic degradation, or distinct pharmacological profiles are required.

Quantitative Differentiation Evidence for (2R)-2-Amino-3-methylhexanoic acid: Direct Comparator Data Across Enzyme Binding, Plant Elicitation, and Growth Promotion


Stereospecific Recognition by Isoleucyl-tRNA Synthetase: (3R) vs (3S) Configuration Comparison

The (3R)-configuration of 2-amino-3-methylhexanoic acid exhibits a Ki of 1.67 × 10^6 nM (1,670 μM) against E. coli IleRS, compared to a Ki of 5.88 × 10^4 nM (58.8 μM) for the (3S)-configuration—a 28.4-fold difference in binding affinity [1]. For the (2S,3S)-diastereomer (L-erythro form), the Ki is even lower at 5.00 × 10^4 nM (50.0 μM). This stereochemical dependence indicates that the (2R)-configuration at the alpha-carbon, combined with the C-3 chirality, will produce distinct enzyme recognition profiles compared to the natural (2S,3S)-form, making it a critical probe for studying D-amino acid accommodation in editing-deficient tRNA synthetases.

Enzyme inhibition Aminoacyl-tRNA synthetase Chiral recognition

Nanomolar Plant Elicitor Activity Against Temperature Stress: AMHA Efficacy Quantification

Pretreatment with 2-amino-3-methylhexanoic acid (AMHA, tested as the natural (2S,3S)-form) at 10,000 nM reduced the heat injury index by 60% in wheat and 40% in tomato compared to mock-treated controls, while increasing shoot fresh weight by 88% (bentgrass), 78% (wheat), and 438% (tomato) after 7 days of recovery from heat stress [1]. Against cold stress, 1000 nM AMHA reduced the cold injury index by 66% in tomato and 80% in strawberry, with shoot fresh weight recovery reaching over 70% of unstressed controls [2]. In comparison, the (2R)-form remains largely uncharacterized in these plant assays, representing a significant research opportunity to determine whether the D-configuration retains, loses, or gains specific elicitor activities.

Plant elicitor Abiotic stress resistance Crop protection

Plant Growth Promotion Activity: Quantitative Root and Shoot Enhancement Data

In hydroponic cucumber seedling assays, 2-amino-3-methylhexanoic acid at 100 nM increased root length by 199% and lateral root number by 241% compared to the blank control [1]. In foliar spray applications on strawberry at 1,000 nM, plant height improved by 49%, leaf number by 79%, leaf width by 32%, chlorophyll content by 21%, fruit number per plant by 39%, and fruit mass by 44% [2]. The effective concentration range for growth promotion (10–1,000 nM) is approximately 10³- to 10⁵-fold lower than typical dosages of conventional plant growth regulators such as chitosan (applied at 50–400 g/ha), highlighting a distinct potency profile.

Plant growth regulator Root development Crop yield enhancement

Antimicrobial Selectivity Profile: Differential Bacterial Strain Susceptibility

At 1 mM concentration, 2-amino-3-methylhexanoic acid (tested as the natural (2S,3S)-β-methylnorleucine) demonstrated marked inhibitory activity against Bacillus subtilis and Escherichia coli K-12, slight inhibitory activity against Achromobacter butyri, Arthrobacter ureafaciens, E. coli B, and Pseudomonas aeruginosa, and no inhibitory effect on Aerobacter aerogenes, Brevibacterium helvolum, P. fluorescens, and Serratia marcescens [1][2]. This selective antibacterial spectrum differs from that of the canonical branched-chain amino acid isoleucine, which does not exhibit direct antimicrobial activity at comparable concentrations, and from norleucine, which shows a broader antimicrobial spectrum.

Antimicrobial activity Bacterial inhibition Amino acid antimetabolite

Natural Occurrence and Fungal Production Levels: Comparative Quantification Across Species

Free 2-amino-3-methylhexanoic acid accumulates in fungal mycelia but not in fermentation broths. Among four fungal species analyzed, Alternaria alternata produced the highest level at 6.41 μg/g fresh weight (FW), followed by Magnaporthe oryzae (1.72 μg/g FW), A. alternata f. sp. lycopersici (0.94 μg/g FW), and A. brassicicola (0.51 μg/g FW)—a 12.6-fold range in production capacity [1]. The naturally occurring form was unequivocally identified as the (2S,3S)-enantiomer with a melting point of 268°C (decomposition). The (2R)-form is not known to occur naturally in these fungi, which means its procurement requires chemical synthesis or enantiomeric resolution rather than fermentation-based isolation.

Natural product biosynthesis Fungal metabolism Amino acid isolation

Side-Chain Length vs. IleRS Binding: 3-Methylhexanoic vs. 3-Methylheptanoic Acid Backbone Comparison

Extending the side chain from a 3-methylhexanoic acid backbone to a 3-methylheptanoic acid backbone results in a dramatic loss of IleRS binding affinity. The (3S)-2-amino-3-methylheptanoic acid exhibits a Ki of 2.50 × 10^6 nM, compared to 5.88 × 10^4 nM for the corresponding (3S)-2-amino-3-methylhexanoic acid—a 42.5-fold reduction [1]. This demonstrates that the six-carbon backbone of the target compound occupies a sterically optimized binding pocket in IleRS, and homologation by even one methylene unit severely compromises recognition. The (2R)-configuration at the alpha-carbon adds an additional dimension of stereochemical selectivity that is not captured by these C-3 epimer comparisons alone.

Structure-activity relationship IleRS inhibition Side-chain engineering

Optimal Research and Industrial Application Scenarios for (2R)-2-Amino-3-methylhexanoic acid Based on Verified Differentiation Evidence


D-Amino Acid Scanning of Peptide Drug Candidates for Enhanced Metabolic Stability

The (2R)-configuration makes this compound a direct building block for incorporating a D-amino acid at specific positions in peptide therapeutics. Since L-amino acids are susceptible to rapid proteolytic degradation in vivo, substituting key residues with D-amino acids is a well-established strategy to extend half-life. The C-3 methyl-branched side chain of (2R)-2-amino-3-methylhexanoic acid provides steric bulk similar to isoleucine but with the metabolic resistance of a D-amino acid. The IleRS binding data showing that C-3 stereochemistry dramatically affects enzyme recognition [1] further supports the rationale that the (2R)-form will be poorly recognized by mammalian translational machinery, reducing potential off-target incorporation into host proteins.

Stereochemical Probe for Plant Elicitor Structure-Activity Relationship (SAR) Studies

The natural (2S,3S)-AMHA has demonstrated potent plant elicitor activity, reducing cold injury by up to 80% in strawberry and increasing shoot fresh weight by 438% in tomato at nanomolar concentrations [1]. The (2R)-form represents the critical D-enantiomer comparator needed to determine whether the plant elicitor receptor is stereospecific. If the (2R)-form shows differential activity (either enhanced, reduced, or selective for specific stress pathways), it could lead to the development of a novel class of D-amino acid-based plant resistance inducers with potentially longer environmental persistence.

IleRS Editing-Deficient Mutant Studies for Non-Canonical Amino Acid Incorporation

The quantitative Ki data from BindingDB [1] demonstrate that 2-amino-3-methylhexanoic acid is a recognized substrate for E. coli IleRS, with stereochemistry at both C-2 and C-3 governing affinity. The (2R)-form, combined with editing-deficient IleRS mutants, could enable site-specific incorporation of this D-amino acid into recombinant proteins. This approach has precedent in the incorporation of β-methylnorleucine into recombinant hirudin analog CX-397 . Researchers can use the (2R)-form to produce D-amino acid-containing protein variants for structural biology or therapeutic protein engineering.

Antimicrobial Selectivity Screening Against Gram-Positive Bacterial Panels

The known antimicrobial profile of (2S,3S)-AMHA shows selective activity against Bacillus subtilis and E. coli K-12 at 1 mM, with no activity against several other Gram-negative species [1]. Since D-amino acids often exhibit distinct antimicrobial mechanisms compared to their L-counterparts—including disruption of bacterial cell wall biosynthesis and inhibition of biofilm formation—the (2R)-form should be screened against expanded bacterial panels to identify potential stereospecific antibacterial activities. This could reveal selective toxicity profiles that are masked in the racemic or L-form preparations.

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